
3-(2-Fluoro-4-methylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-4-methylphenyl)propan-1-ol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methylphenyl)propan-1-ol typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol . The reaction is usually carried out at room temperature and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst under high pressure and temperature conditions . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoro-4-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-(2-Fluoro-4-methylphenyl)propan-1-one or 3-(2-Fluoro-4-methylphenyl)propanoic acid.
Reduction: 3-(2-Fluoro-4-methylphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Fluoro-4-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and the aromatic ring play a crucial role in its binding affinity and reactivity. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-methylaniline: A precursor in the synthesis of 3-(2-Fluoro-4-methylphenyl)propan-1-ol.
3-(3-Fluoro-4-methylphenyl)propan-1-ol: A structural isomer with similar properties.
Uniqueness
The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H13FO |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
3-(2-fluoro-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13FO/c1-8-4-5-9(3-2-6-12)10(11)7-8/h4-5,7,12H,2-3,6H2,1H3 |
Clave InChI |
UCVYJGYRTVDMCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CCCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


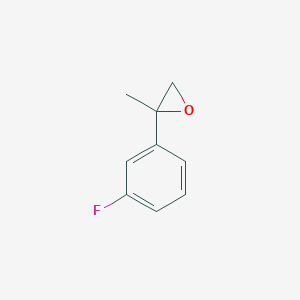

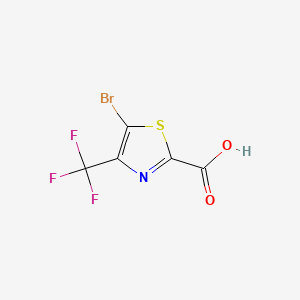
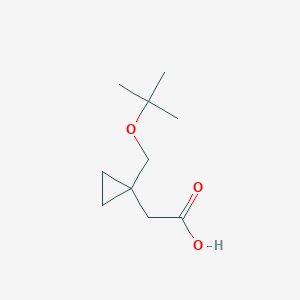
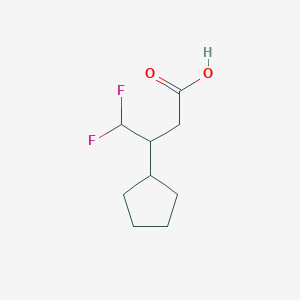
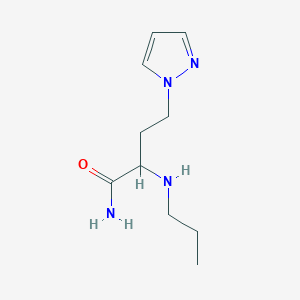
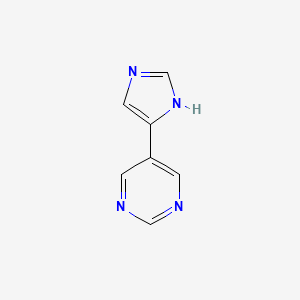
![2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615571.png)
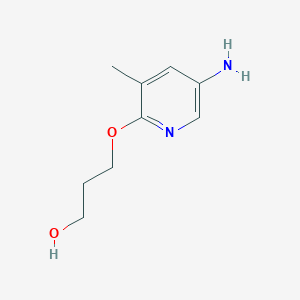
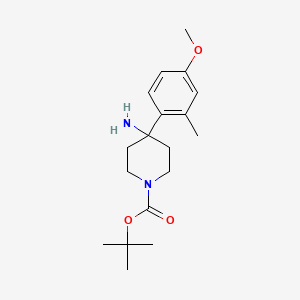
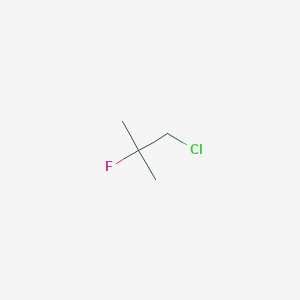
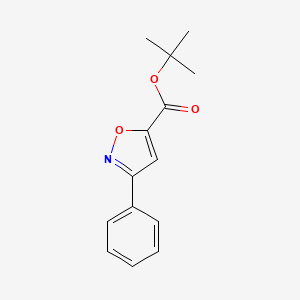
![N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13615581.png)
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(2-fluorophenyl)acetamide](/img/structure/B13615587.png)
